PO-322 (3,4,5-trimethoxybenzaldehyde 1,3-benzoxazol-2-ylhydrazone) exhibits its immunosuppressive effects by selectively inhibiting SGK1 activity []. SGK1, or serum/glucocorticoid-regulated kinase 1, plays a role in regulating immune responses. By inhibiting this kinase, PO-322 disrupts the signaling pathways involved in T-cell activation and proliferation, thereby suppressing immune responses [].
PO-322 (3,4,5-trimethoxybenzaldehyde 1,3-benzoxazol-2-ylhydrazone) has shown promising results as an immunosuppressive agent in in vitro and in vivo studies [].
These findings highlight the potential of PO-322 as a therapeutic agent for autoimmune diseases and other conditions where immune system suppression is desired [].
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5